molecular formula C14H12N2 B11894871 4-methyl-2-(1H-pyrrol-2-yl)quinoline CAS No. 943825-14-7

4-methyl-2-(1H-pyrrol-2-yl)quinoline

Cat. No.: B11894871
CAS No.: 943825-14-7
M. Wt: 208.26 g/mol
InChI Key: MPDDNFGDFVFSHQ-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrole ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with 2-acetylpyrrole under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-2-yl)quinoline is unique due to the presence of both the pyrrole ring and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

943825-14-7

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methyl-2-(1H-pyrrol-2-yl)quinoline

InChI

InChI=1S/C14H12N2/c1-10-9-14(13-7-4-8-15-13)16-12-6-3-2-5-11(10)12/h2-9,15H,1H3

InChI Key

MPDDNFGDFVFSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CN3

Origin of Product

United States

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